1-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone
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Overview
Description
1-[4-(6-NITRO-1,3-BENZOTHIAZOL-2-YL)PIPERAZINO]-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-1-ETHANONE is a complex organic compound that features a benzothiazole ring, a piperazine moiety, and a tetrazole ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.
Preparation Methods
The synthesis of 1-[4-(6-NITRO-1,3-BENZOTHIAZOL-2-YL)PIPERAZINO]-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-1-ETHANONE involves multiple steps:
Synthesis of Benzothiazole Derivative: The benzothiazole ring can be synthesized through the condensation of 2-aminobenzenethiol with aldehydes or ketones under acidic conditions.
Formation of Piperazine Moiety: The piperazine ring is typically introduced through nucleophilic substitution reactions involving piperazine and appropriate electrophiles.
Introduction of Tetrazole Ring: The tetrazole ring can be synthesized via cyclization reactions involving azides and nitriles under thermal or catalytic conditions.
Chemical Reactions Analysis
1-[4-(6-NITRO-1,3-BENZOTHIAZOL-2-YL)PIPERAZINO]-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-1-ETHANONE undergoes various chemical reactions:
Scientific Research Applications
1-[4-(6-NITRO-1,3-BENZOTHIAZOL-2-YL)PIPERAZINO]-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-1-ETHANONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to the presence of the benzothiazole and tetrazole rings.
Material Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound is used in biological studies to understand its interactions with various biomolecules and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1-[4-(6-NITRO-1,3-BENZOTHIAZOL-2-YL)PIPERAZINO]-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-1-ETHANONE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1-[4-(6-NITRO-1,3-BENZOTHIAZOL-2-YL)PIPERAZINO]-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-1-ETHANONE can be compared with other similar compounds:
Benzothiazole Derivatives: Compounds such as 2-aminobenzothiazole exhibit similar biological activities but differ in their specific applications and potency.
Tetrazole Derivatives: Compounds like 5-phenyl-1H-tetrazole share structural similarities but have different pharmacological profiles.
Piperazine Derivatives: Compounds such as 1-benzylpiperazine are used in different therapeutic areas and have distinct mechanisms of action.
Properties
Molecular Formula |
C20H18N8O3S2 |
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Molecular Weight |
482.5 g/mol |
IUPAC Name |
1-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(1-phenyltetrazol-5-yl)sulfanylethanone |
InChI |
InChI=1S/C20H18N8O3S2/c29-18(13-32-20-22-23-24-27(20)14-4-2-1-3-5-14)25-8-10-26(11-9-25)19-21-16-7-6-15(28(30)31)12-17(16)33-19/h1-7,12H,8-11,13H2 |
InChI Key |
LSIRYQVEARZMQI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])C(=O)CSC4=NN=NN4C5=CC=CC=C5 |
Origin of Product |
United States |
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